2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 625378-07-6
VCID: VC21482785
InChI: InChI=1S/C22H13F4N3O3S/c23-15-3-1-2-4-16(15)28-20(30)10-33-21-13(9-27)14(22(24,25)26)8-17(29-21)12-5-6-18-19(7-12)32-11-31-18/h1-8H,10-11H2,(H,28,30)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F
Molecular Formula: C22H13F4N3O3S
Molecular Weight: 475.4g/mol

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

CAS No.: 625378-07-6

Cat. No.: VC21482785

Molecular Formula: C22H13F4N3O3S

Molecular Weight: 475.4g/mol

* For research use only. Not for human or veterinary use.

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide - 625378-07-6

Specification

CAS No. 625378-07-6
Molecular Formula C22H13F4N3O3S
Molecular Weight 475.4g/mol
IUPAC Name 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H13F4N3O3S/c23-15-3-1-2-4-16(15)28-20(30)10-33-21-13(9-27)14(22(24,25)26)8-17(29-21)12-5-6-18-19(7-12)32-11-31-18/h1-8H,10-11H2,(H,28,30)
Standard InChI Key JIGFSHOUCPVFLQ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC=CC=C4F

Introduction

Synthesis

The synthesis of this compound likely involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Core: The pyridine ring with trifluoromethyl and cyano substituents can be synthesized via condensation reactions or cyclization methods.

  • Introduction of the Benzodioxole Group: This moiety can be added through nucleophilic substitution or coupling reactions.

  • Sulfanyl Linkage Formation: The thiol group reacts with an activated intermediate (e.g., halogenated pyridine derivative).

  • Acetamide Formation: The final step involves coupling the fluorophenyl amine with an acylating agent.

Each step requires rigorous purification (e.g., recrystallization or chromatography) and structural confirmation using techniques like NMR, IR, and mass spectrometry.

Potential Applications

  • Anticancer Activity:

    • The trifluoromethyl group enhances metabolic stability and bioavailability.

    • The benzodioxole moiety has been associated with apoptosis-inducing properties in cancer cells.

    • The cyano group may contribute to interactions with biological targets such as kinases.

  • Antimicrobial Activity:

    • Sulfanyl and fluorinated groups are known to improve antimicrobial efficacy by disrupting bacterial membranes or inhibiting key enzymes.

Spectroscopic Characterization

TechniqueObserved Features
NMR (1H, 13C)Signals corresponding to aromatic protons, amide NH, and aliphatic carbons.
IR SpectroscopyPeaks for C≡N (cyano), C=O (amide), and aromatic C-H stretches.
Mass SpectrometryMolecular ion peak confirming molecular weight (~448).

Research Findings

Although direct studies on this compound are unavailable in the provided sources, similar compounds have demonstrated promising results:

  • Compounds with benzodioxole scaffolds exhibit cytotoxicity against cancer cell lines like HeLa and MCF-7 .

  • Trifluoromethyl-substituted pyridines enhance metabolic stability and anticancer activity .

  • Sulfanyl derivatives show antimicrobial activity through molecular docking studies .

These findings indicate that 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide could serve as a lead compound for further optimization.

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